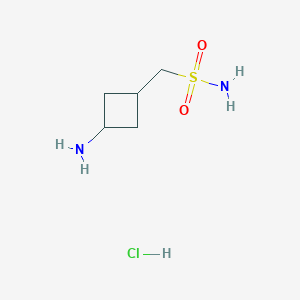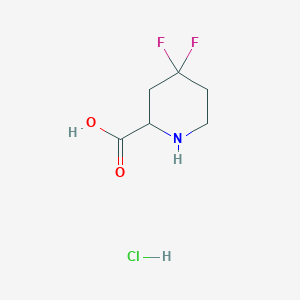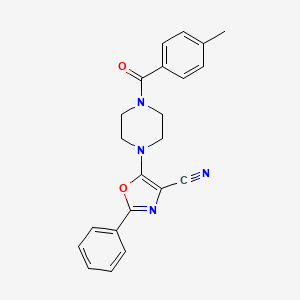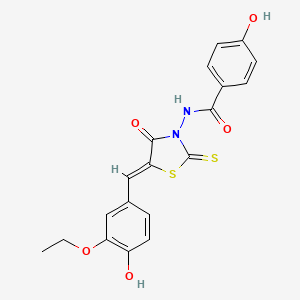![molecular formula C23H15ClFN5O2 B2647750 N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-83-2](/img/no-structure.png)
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a class of compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry. These compounds, including structurally related analogs, have been synthesized through various methods, emphasizing the importance of the 2-substituent and ring substitution in modifying activity. The synthesis of these compounds often involves novel synthetic routes, starting with anthranilonitrile and a hydrazide, to explore their binding affinity to biological receptors and potential therapeutic applications (Francis et al., 1991).
Anticancer Activity
A significant area of research for these compounds is their anticancer activity. Specific derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity, leading to the development of urea derivatives with considerable cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. This research highlights the potential of these compounds in developing anticancer therapies, demonstrating significant cytotoxic effects in vitro (Reddy et al., 2015).
Antibacterial and Antifungal Activities
Another critical application area is the antibacterial and antifungal activities of these compounds. Studies have shown that certain fluorine-containing derivatives exhibit significant antibacterial activities, underscoring their potential in addressing antibiotic resistance challenges (Holla et al., 2005). Moreover, derivatives have been synthesized for their potential use as novel selective AMPA receptor antagonists, indicating their relevance in neurological research and treatment (Catarzi et al., 2004).
Molecular Docking and Drug Design
The structure-activity relationship (SAR) studies, including molecular docking, have provided insights into the interactions between these compounds and biological targets. These studies have facilitated the design of molecules with high specificity and potency, contributing to the development of drugs with improved efficacy and reduced side effects (Kim et al., 1996).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride to form 2-chlorobenzyl 2-fluorobenzoate. This intermediate is then reacted with 2-aminobenzimidazole to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzoyl chloride", "2-aminobenzimidazole" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 2-chlorobenzyl 2-fluorobenzoate.", "Step 2: The intermediate 2-chlorobenzyl 2-fluorobenzoate is then reacted with 2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final compound in pure form." ] } | |
Numéro CAS |
1031623-83-2 |
Nom du produit |
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Formule moléculaire |
C23H15ClFN5O2 |
Poids moléculaire |
447.85 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2647668.png)


![2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647675.png)
![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)





![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)

